![molecular formula C21H21N3O B1224121 N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide (PK 8165) exhibits properties as a partial agonist of benzodiazepine receptors. It's a competitive inhibitor at benzodiazepine binding sites and shows modulation by gamma-aminobutyric acid (GABA), indicating a shift between full agonists and antagonists. PK 8165 does not by itself modify cGMP levels in the cerebellum but can potentiate the lowering of cGMP levels by diazepam (Benavides et al., 1984).
Antitumor Applications
2-Phenylquinoline-8-carboxamides, related to N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, show potential as minimal DNA-intercalating antitumor agents. They exhibit solid tumor activity in vivo, with certain derivatives effecting cures in leukemia and solid tumor models (Atwell et al., 1989).
Imaging and Radioligand Applications
Quinoline-2-carboxamide derivatives, including N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo (Matarrese et al., 2001).
Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines, which may include derivatives of N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been identified as alpha 1-adrenoceptor antagonists. These compounds have potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).
Eigenschaften
Produktname |
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide |
|---|---|
Molekularformel |
C21H21N3O |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(4-piperidin-1-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25) |
InChI-Schlüssel |
YJHVUWMPEWYYIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Löslichkeit |
0.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
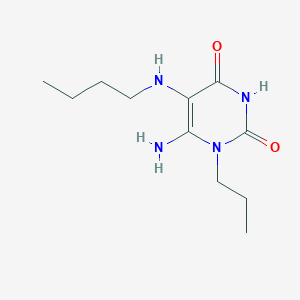
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)
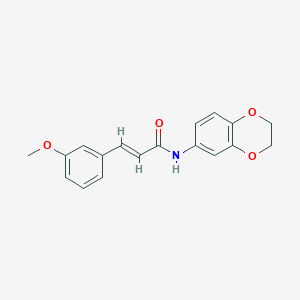
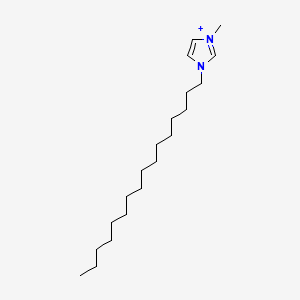

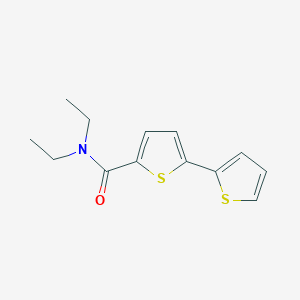
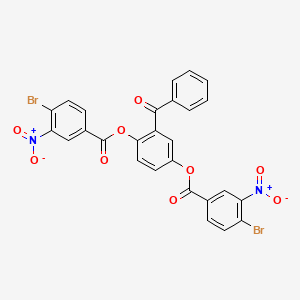
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
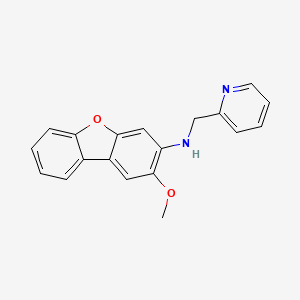
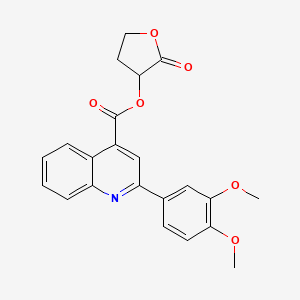
![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)